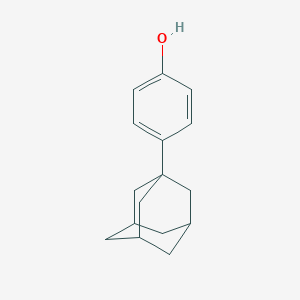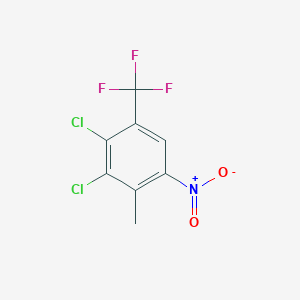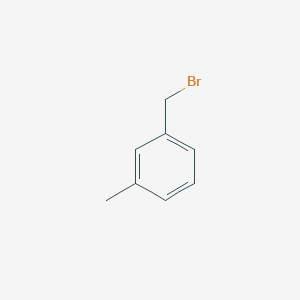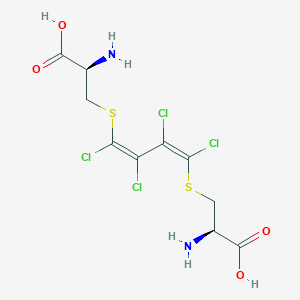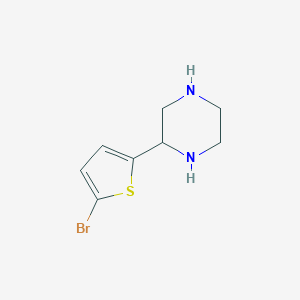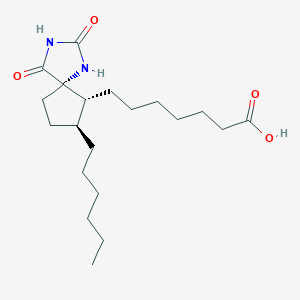
Spiriprostil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiriprostil is a synthetic analog of prostaglandin E1 (PGE1), which is used for various medical purposes. It has shown potential as a therapeutic agent in the treatment of various diseases such as gastric ulcers, pulmonary hypertension, and cervical ripening. The aim of
Mecanismo De Acción
Spiriprostil acts by binding to the prostaglandin E1 receptor, which is found in various tissues throughout the body. This binding activates a signaling pathway that leads to the production of cyclic AMP (cAMP), a molecule that plays a key role in many cellular processes. The increase in cAMP levels leads to various physiological effects, including smooth muscle relaxation, vasodilation, and increased mucus secretion.
Efectos Bioquímicos Y Fisiológicos
Spiriprostil has been shown to have various biochemical and physiological effects. It induces cervical ripening by increasing the production of enzymes that break down collagen, a key component of the cervix. It also causes smooth muscle relaxation in the lungs, which leads to vasodilation and increased blood flow. Additionally, Spiriprostil increases mucus secretion in the stomach, which helps to protect against gastric ulcers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spiriprostil has several advantages for use in lab experiments. It is stable and can be stored for long periods of time, making it easy to use in experiments. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option. However, Spiriprostil has some limitations. It has a short half-life, which means that it needs to be administered frequently in experiments. Additionally, it has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Spiriprostil. One potential area of research is its use in the treatment of pulmonary hypertension. Further studies could investigate the optimal dosing and administration of Spiriprostil for this condition. Additionally, Spiriprostil could be studied for its potential use in the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease (COPD). Finally, future research could investigate the development of new analogs of Spiriprostil with improved pharmacological properties.
Conclusion:
In conclusion, Spiriprostil is a synthetic analog of prostaglandin E1 that has shown potential as a therapeutic agent in various medical conditions. Its mechanism of action involves binding to the prostaglandin E1 receptor, which leads to the production of cyclic AMP and various physiological effects. Spiriprostil has several advantages for use in lab experiments, including stability and cost-effectiveness, but also has some limitations, such as a short half-life and low solubility in water. Future research could investigate its potential use in the treatment of various conditions and the development of new analogs with improved pharmacological properties.
Métodos De Síntesis
Spiriprostil is synthesized from 16-phenoxyhexadecanoic acid, which is converted into the corresponding acid chloride. This acid chloride is then reacted with 16-hydroxyhexadecanoic acid in the presence of triethylamine to produce Spiriprostil.
Aplicaciones Científicas De Investigación
Spiriprostil has been used in various scientific research studies to investigate its potential therapeutic effects. It has been studied for its ability to induce cervical ripening, which is important for the induction of labor. Spiriprostil has also been investigated for its potential use in the treatment of pulmonary hypertension, a condition that causes high blood pressure in the lungs. Additionally, Spiriprostil has been studied for its ability to protect against gastric ulcers, which are caused by inflammation and damage to the stomach lining.
Propiedades
Número CAS |
122946-42-3 |
|---|---|
Nombre del producto |
Spiriprostil |
Fórmula molecular |
C20H34N2O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
7-[(5S,8S,9R)-8-hexyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl]heptanoic acid |
InChI |
InChI=1S/C20H34N2O4/c1-2-3-4-7-10-15-13-14-20(18(25)21-19(26)22-20)16(15)11-8-5-6-9-12-17(23)24/h15-16H,2-14H2,1H3,(H,23,24)(H2,21,22,25,26)/t15-,16+,20-/m0/s1 |
Clave InChI |
FFUQYYWTQVXVNM-YRNRMSPPSA-N |
SMILES isomérico |
CCCCCC[C@H]1CC[C@]2([C@@H]1CCCCCCC(=O)O)C(=O)NC(=O)N2 |
SMILES |
CCCCCCC1CCC2(C1CCCCCCC(=O)O)C(=O)NC(=O)N2 |
SMILES canónico |
CCCCCCC1CCC2(C1CCCCCCC(=O)O)C(=O)NC(=O)N2 |
Otros números CAS |
122946-42-3 |
Sinónimos |
Spiriprostil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



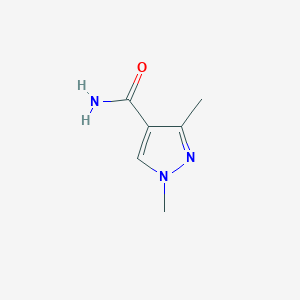
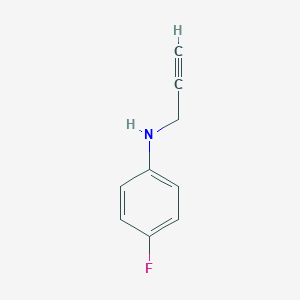
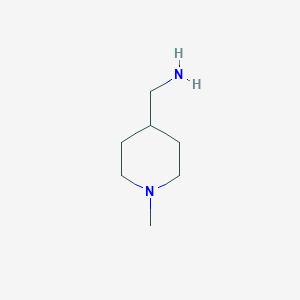
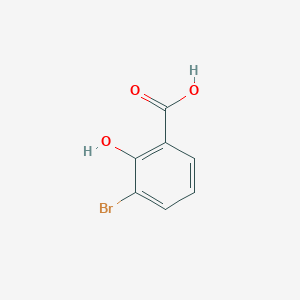
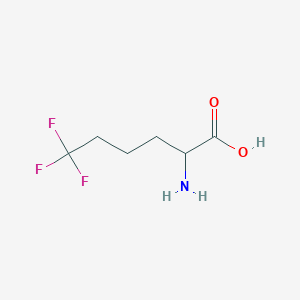
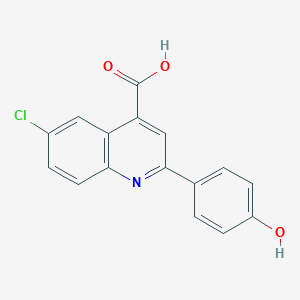
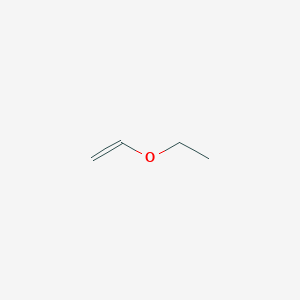
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
